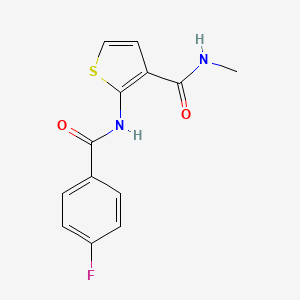

2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H11FN2O2S and its molecular weight is 278.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activity

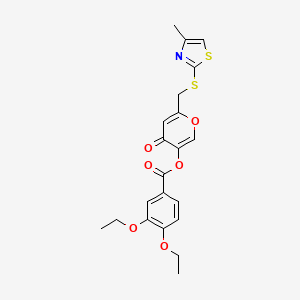

2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide and its derivatives have shown promise in various fields of scientific research, particularly in the development of anticancer agents. A study by Weerachai Phutdhawong et al. (2021) on coumarin-3-carboxamide derivatives, closely related in structure to this compound, found that certain compounds exhibited significant inhibition against HepG2 and HeLa cancer cell lines. This suggests the potential of similar compounds in cancer therapy Weerachai Phutdhawong et al., 2021.

Imaging and Diagnostic Applications

In the field of imaging, fluorine-18 labeled benzamide analogs, including structures akin to this compound, have been synthesized and evaluated for their ability to image the sigma2 receptor status of solid tumors using positron emission tomography (PET). This research indicates a potential use in the non-invasive diagnosis of cancer Z. Tu et al., 2007.

Antipathogenic Activity

Compounds structurally related to this compound have been synthesized and shown to possess antipathogenic activities, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in the development of new antimicrobial agents with antibiofilm properties Carmen Limban et al., 2011.

Material Science Applications

In material science, derivatives of this compound have been incorporated into polyamides and polyimides, leading to materials with high glass transitions. Such polymers have applications in various high-performance materials due to their thermal stability and solubility in common solvents D. Liaw et al., 2002.

Sensing Applications

Fluorescence "turn-on" sensing of carboxylate anions with oligothiophene-based derivatives has been reported, where compounds similar to this compound exhibit fluorescence enhancement upon binding with carboxylate anions. This demonstrates their potential as fluorescent probes for detecting specific anions Dae-Sik Kim & K. Ahn, 2008.

Mécanisme D'action

Target of Action

The primary target of 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide is the vesicular trafficking system between the endoplasmic reticulum and the Golgi apparatus . This system is crucial for the transport of proteins and lipids within cells.

Mode of Action

This compound acts as a cell-permeable, reversible inhibitor of vesicular trafficking . It inhibits exocytosis with an IC50 of approximately 20 μM . It rapidly releases Arf1 from Golgi membranes, a mechanism of action similar to brefeldin A .

Biochemical Pathways

The compound’s action on vesicular trafficking affects multiple biochemical pathways. It has been shown to ameliorate insulin sensitivity and hyperlipidemia in streptozotocin-induced diabetic rats . This suggests that it may influence pathways related to glucose metabolism and lipid homeostasis .

Result of Action

The compound’s action leads to several molecular and cellular effects. It has been shown to reverse increased levels of serum glucose, insulin, and HOMA-IR, lipid and pro-inflammatory cytokines levels in diabetic rats . It also attenuates oxidative stress markers by increasing levels of GSH, CAT, SOD and lowering the level of MDA .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility in DMSO and ethanol suggests that it may be more effective in certain environments . .

Analyse Biochimique

Biochemical Properties

2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide has been shown to interact with various enzymes, proteins, and other biomolecules . Its role in biochemical reactions is primarily related to its antioxidant and free radical scavenging activities

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to ameliorate insulin sensitivity and hyperlipidemia in streptozotocin-induced diabetic rats .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of action is still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While specific threshold effects, as well as toxic or adverse effects at high doses, have not been fully elucidated, the compound has been shown to have beneficial effects on insulin sensitivity and lipid profiles in diabetic rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Propriétés

IUPAC Name |

2-[(4-fluorobenzoyl)amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2S/c1-15-12(18)10-6-7-19-13(10)16-11(17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESPDBNPVPTXFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2897815.png)

![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897816.png)

![ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2897818.png)

![3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2897824.png)

amine dihydrochloride](/img/structure/B2897827.png)

![2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897828.png)

![3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2897832.png)

![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2897834.png)